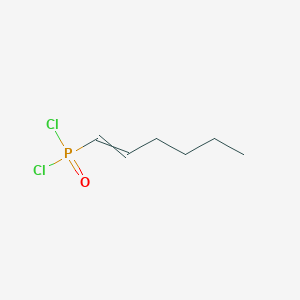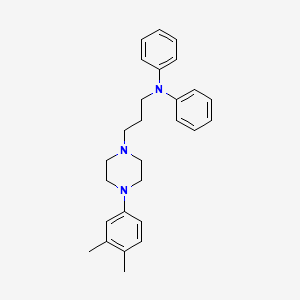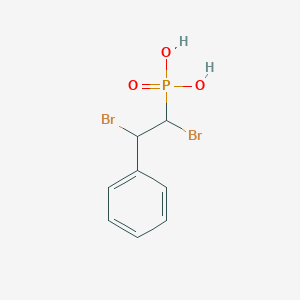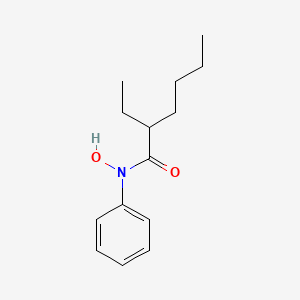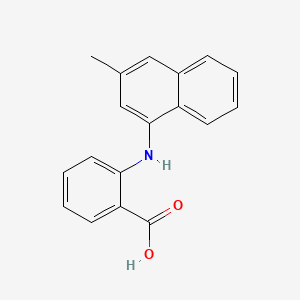
3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a 4-methylphenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with anthranilic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmacophore for developing new drugs targeting specific diseases.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
3-(4′-Methylphenyl)-8-Methylxanthine: Shares a similar aromatic structure but differs in its core scaffold and functional groups.
4-Methylpropiophenone: Another compound with a 4-methylphenyl group, but with different reactivity and applications.
Uniqueness
3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde is unique due to its quinazoline core, which imparts distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for scientific exploration.
特性
CAS番号 |
53678-82-3 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
3-(4-methylphenyl)-4-oxoquinazoline-2-carbaldehyde |
InChI |
InChI=1S/C16H12N2O2/c1-11-6-8-12(9-7-11)18-15(10-19)17-14-5-3-2-4-13(14)16(18)20/h2-10H,1H3 |
InChIキー |
JQVQIUSVSUKZPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)

